molecular formula C15H11BrFN3O2S2 B2571435 N-(4-bromo-2-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252847-52-1

N-(4-bromo-2-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2571435
CAS No.: 1252847-52-1
M. Wt: 428.29
InChI Key: QCZPUEMTESZHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS: 1040634-09-0) is a thieno[3,2-d]pyrimidinone derivative featuring a bromo-2-fluorophenyl group and a methyl substituent on the pyrimidine ring. Its molecular formula is C₂₁H₁₆BrFN₃O₂S₂, with a molecular weight of 486.402 g/mol . The thioacetamide (-S-C(=O)-NH-) linkage bridges the thienopyrimidinone core to the aromatic substituent, a structural motif associated with diverse bioactivities, including enzyme inhibition and antimicrobial effects.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN3O2S2/c1-20-14(22)13-11(4-5-23-13)19-15(20)24-7-12(21)18-10-3-2-8(16)6-9(10)17/h2-6H,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZPUEMTESZHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound with significant potential in pharmacological applications. Its molecular formula is C15_{15}H11_{11}BrFN3_3O2_2S2_2, and it has garnered attention for its biological activities, particularly as an inhibitor of various kinases and its implications in cancer treatment.

Structural Characteristics

The compound features a complex structure that includes:

  • A bromo and fluoro substituent on the phenyl ring.
  • A thieno[3,2-d]pyrimidine core linked via a sulfanyl group to an acetamide moiety.

This unique arrangement contributes to its biological activity, particularly in targeting specific enzymes involved in cellular signaling pathways.

1. Kinase Inhibition

Recent studies have demonstrated that compounds similar to this compound exhibit potent inhibitory effects on several kinases:

CompoundTarget KinaseIC50_{50} (nM)
Compound 62GSK-3β8
Compound 62ROCK-1Not specified
N-(4-bromo...)GSK-3β (similar structure)10 - 1314

The compound's ability to inhibit GSK-3β is particularly noteworthy, as this kinase is implicated in numerous cellular processes including metabolism and cell cycle regulation. The IC50_{50} values indicate a strong binding affinity, suggesting potential therapeutic applications in diseases where GSK-3β is dysregulated, such as cancer and neurodegenerative disorders .

2. Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have revealed that this compound can affect cell viability:

Concentration (µM)Cell LineViability (%)
0.1HT-22~95
10HT-22~70
50BV-2~50

These findings suggest that while the compound exhibits some cytotoxic effects at higher concentrations, it retains substantial viability at lower doses, making it a candidate for further investigation in controlled therapeutic settings .

3. Anti-inflammatory Activity

In addition to kinase inhibition, the compound has shown promise in reducing inflammatory markers:

CompoundNO Level Reduction (%)IL-6 Level Reduction (%)
Compound 4930 at 1 µMNot significant
Compound 62Significant reduction at various concentrations

Such anti-inflammatory properties could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

A notable study explored the effects of structurally similar compounds on multicellular spheroids, which are more representative of in vivo tumor environments. The results indicated that compounds with similar scaffolds to N-(4-bromo...) significantly inhibited spheroid growth, highlighting their potential as anticancer agents .

Furthermore, additional research has focused on the mechanism of action of these compounds. It was found that they may induce apoptosis in cancer cells through the activation of specific signaling pathways influenced by GSK-3β inhibition .

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is C15H11BrFN3O2S2C_{15}H_{11}BrFN_{3}O_{2}S_{2}, with a molecular weight of 428.29 g/mol. Its structure features:

  • Bromo and fluoro substituents on the phenyl ring.
  • A thieno[3,2-d]pyrimidine core linked via a sulfanyl group to an acetamide moiety.

These structural characteristics contribute to its biological activity, particularly in targeting specific enzymes involved in cellular signaling pathways.

Kinase Inhibition

N-(4-bromo-2-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has shown significant inhibitory effects on various kinases, which are crucial in regulating cellular functions. Notably, it has been linked to the inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β), which plays a role in numerous diseases including cancer and neurodegenerative disorders.

CompoundTarget KinaseIC50 (nM)
N-(4-bromo...)GSK-3β10 - 1314

The IC50 values indicate strong binding affinity, suggesting potential therapeutic applications in conditions where GSK-3β is dysregulated.

Cytotoxicity Studies

Cytotoxicity assays reveal how the compound affects cell viability across different concentrations and cell lines. The following table summarizes findings from various studies:

Concentration (µM)Cell LineViability (%)
0.1HT-22~95
10HT-22~70
50BV-2~50

These results suggest that while the compound exhibits cytotoxic effects at higher concentrations, it maintains substantial viability at lower doses, making it a candidate for further therapeutic exploration.

Anti-inflammatory Activity

In addition to its kinase inhibition properties, the compound has demonstrated anti-inflammatory effects by reducing levels of inflammatory markers:

CompoundNO Level Reduction (%)IL-6 Level Reduction (%)
Compound 4930 at 1 µMNot significant
Compound 62Significant reductionVarious concentrations

Such properties could be beneficial for treating chronic inflammatory conditions.

Case Studies and Research Findings

Recent studies have explored the effects of compounds structurally similar to N-(4-bromo...) on multicellular spheroids, which better represent in vivo tumor environments. These studies indicate that such compounds significantly inhibit spheroid growth, underscoring their potential as anticancer agents.

For instance, a notable study published in ResearchGate highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids. The findings indicated that structurally similar compounds to N-(4-bromo...) effectively inhibited tumor growth and induced apoptosis in cancer cells via GSK-3β inhibition .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The 4-bromo-2-fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

Reaction Conditions Product Source
Bromine displacement by aminesDMF, 80°C, K₂CO₃N-(4-amino-2-fluorophenyl)-2-({3-methyl-4-oxo-thienopyrimidin-2-yl}sulfanyl)acetamide
Suzuki-Miyaura couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1)Biaryl derivatives (e.g., 4-phenyl-2-fluorophenyl analogs)

Key Findings :

  • The electron-withdrawing fluorine at the ortho position enhances the reactivity of the bromine at the para position for NAS.

  • Palladium-catalyzed cross-coupling reactions yield biaryl derivatives with >75% efficiency under optimized conditions .

Sulfanyl Group Reactivity

The sulfanyl (–S–) linker participates in oxidation and alkylation reactions:

Oxidation to Sulfoxide/Sulfone

Oxidizing Agent Conditions Product Yield
mCPBACH₂Cl₂, 0°C → RTSulfoxide derivative62%
H₂O₂/AcOH60°C, 4 hSulfone derivative58%

Notes :

  • Sulfoxide formation is stereoselective, with a 3:1 diastereomeric ratio favoring the (R)-sulfoxide.

  • Sulfone derivatives exhibit enhanced stability in aqueous media .

Alkylation at Sulfur

The sulfur atom undergoes alkylation with electrophilic reagents:

Reagent Conditions Product Application
ICH₂CO₂EtK₂CO₃, DMF, 60°CEthyl 2-({3-methyl-4-oxo-thienopyrimidin-2-yl}sulfanyl)acetateProdrug synthesis
BrCH₂C₆H₅Cs₂CO₃, DMF, 25°C, 24 hBenzyl-protected sulfanyl intermediateFunctionalization for SAR

Mechanistic Insight :

  • Alkylation proceeds via an Sₙ2 mechanism, with cesium carbonate acting as a mild base to deprotonate the thiol group .

Thienopyrimidinone Ring Modifications

The 3-methyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl core undergoes regioselective functionalization:

C-5 Halogenation

Halogenation Agent Conditions Product Yield
NBSDCM, AIBN, reflux5-Bromo-thienopyrimidinone derivative68%
IClAcOH, 50°C5-Iodo-thienopyrimidinone derivative73%

Applications :

  • Halogenated derivatives serve as intermediates for cross-coupling reactions .

Condensation Reactions

The 4-oxo group participates in Knoevenagel condensations:

Aldehyde Catalyst Product Biological Activity
4-NitrobenzaldehydePiperidine, EtOH(E)-3-(4-nitrostyryl)-thienopyrimidinoneAnticancer (IC₅₀ = 1.2 μM)
FurfuralNH₄OAc, MW 100°CFuran-2-ylmethylene derivativeAntimicrobial

Spectral Data :

  • Condensation products show strong UV-Vis absorption at λₘₐₓ = 320–380 nm due to extended conjugation .

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic/basic conditions:

Conditions Product Reaction Rate (k, s⁻¹)
2M HCl, reflux, 6 h2-({3-methyl-4-oxo-thienopyrimidin-2-yl}sulfanyl)acetic acid4.7 × 10⁻⁴
1M NaOH, EtOH/H₂O, 80°CSodium salt of the carboxylic acid8.2 × 10⁻⁴

Stability :

  • The free acid is prone to decarboxylation above 120°C .

Pharmacological Derivatization

Structural analogs demonstrate calcium receptor antagonism and PTPN22 inhibition:

Modification Biological Target Activity Source
Replacement of Br with CF₃Calcium-sensing receptorIC₅₀ = 12 nM (vs. 45 nM for parent compound)
Introduction of 3-nitro substituentPTPN2284% inhibition at 10 μM

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups at the phenyl ring enhance receptor binding affinity .

  • Sulfone derivatives show improved metabolic stability compared to sulfides .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

The thieno[3,2-d]pyrimidinone core distinguishes the target compound from analogs with pyrimidinone or triazole cores. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Bioactivity Source
Target Compound Thieno[3,2-d]pyrimidinone 4-bromo-2-fluorophenyl, methyl 486.40 N/A N/A
Compound 5.5 () Pyrimidinone 4-bromophenyl 353.99 >259 Antimicrobial (MIC data implied)
EN300-266676 () Thieno[3,2-d]pyrimidinone 4-chlorophenyl, 3-methylpyrazole 292.21 N/A N/A
IWP-2 () Tetrahydrothieno[3,2-d]pyrimidinone 3-phenyl, tetrahydro N/A N/A WNT pathway inhibition
687563-28-6 () 6,7-Dihydrothieno[3,2-d]pyrimidinone 4-chlorophenyl, 2-(trifluoromethyl)phenyl N/A N/A N/A

Key Observations :

  • Core Rigidity: The fully aromatic thienopyrimidinone core (target compound) may enhance planar stacking interactions compared to saturated analogs like 687563-28-6, which has a 6,7-dihydro core .
  • Pyrazole vs. Fluorophenyl: EN300-266676’s pyrazole substituent introduces hydrogen-bonding capability, contrasting with the target’s halogenated aryl group .
Physicochemical Properties
  • Melting Points: Compound 5.5’s high melting point (>259°C) suggests high crystallinity, likely due to strong intermolecular forces in the pyrimidinone core . The target compound’s melting point is unspecified but may be lower due to its bulkier substituents.
  • Solubility : The trifluoromethyl group in 687563-28-6 could enhance lipophilicity, whereas the target’s bromo-fluorophenyl group balances hydrophobicity and polarity .

Q & A

Q. What are the optimal synthetic routes and characterization methods for N-(4-bromo-2-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane, followed by purification via recrystallization from methylene chloride . Characterization typically involves:
  • NMR spectroscopy to confirm substitution patterns and purity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Single-crystal X-ray diffraction to resolve stereochemical ambiguities (e.g., dihedral angles between aromatic rings) .
  • Elemental analysis to verify stoichiometry.

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL2016) is critical for determining unit cell parameters (e.g., monoclinic space group P2₁/c with a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°) . Data collection with a Bruker SMART APEXII diffractometer and refinement via SHELXL can identify intermolecular interactions (e.g., N–H⋯O hydrogen bonds) that stabilize the crystal lattice . Multi-scan absorption corrections (e.g., SADABS) minimize experimental errors in intensity measurements .

Advanced Research Questions

Q. How do substituents (e.g., bromo, fluoro, methyl groups) influence the compound’s structural stability and bioactivity?

  • Methodological Answer :
  • Bromine and fluorine atoms enhance electron-withdrawing effects, increasing electrophilicity and intermolecular halogen bonding, as observed in analogous N-(4-bromophenyl)acetamide derivatives .
  • Methyl groups on the thienopyrimidinone ring reduce steric hindrance, favoring planar conformations that improve binding to biological targets (e.g., enzymes) .
  • Dihedral angles between aromatic rings (e.g., 66.4° in N-(4-bromophenyl) analogs) correlate with conformational flexibility, impacting solubility and crystallization efficiency .

Q. How can contradictory crystallographic data (e.g., bond lengths, packing motifs) be resolved?

  • Methodological Answer :
  • Rigorous refinement protocols (e.g., SHELXL’s least-squares matrix) with high data-to-parameter ratios (>18:1) ensure accuracy in bond length measurements (mean σ(C–C) = 0.004 Å) .
  • Hydrogen bonding analysis (e.g., PLATON software) identifies weak C–H⋯F interactions that may explain deviations in packing motifs .
  • Comparative studies with structurally similar compounds (e.g., N-(4-chlorophenyl) derivatives) highlight substituent-dependent trends in lattice stability .

Q. What experimental strategies assess the compound’s metabolic stability and CYP3A4 inhibition potential?

  • Methodological Answer :
  • In vitro microsomal assays using human liver microsomes (HLMs) quantify metabolic clearance rates. Monitor formation of primary metabolites (e.g., N-oxides or dealkylated products) via LC-MS/MS .
  • Competitive inhibition assays determine Ki values (e.g., 0.75 µM for M2 metabolite in AMG 487) using fluorescent probes (e.g., midazolam for CYP3A4 activity) .
  • Mechanism-based inhibition studies measure time-dependent inactivation (e.g., kinact = 0.041 min⁻¹) to evaluate irreversible enzyme binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.